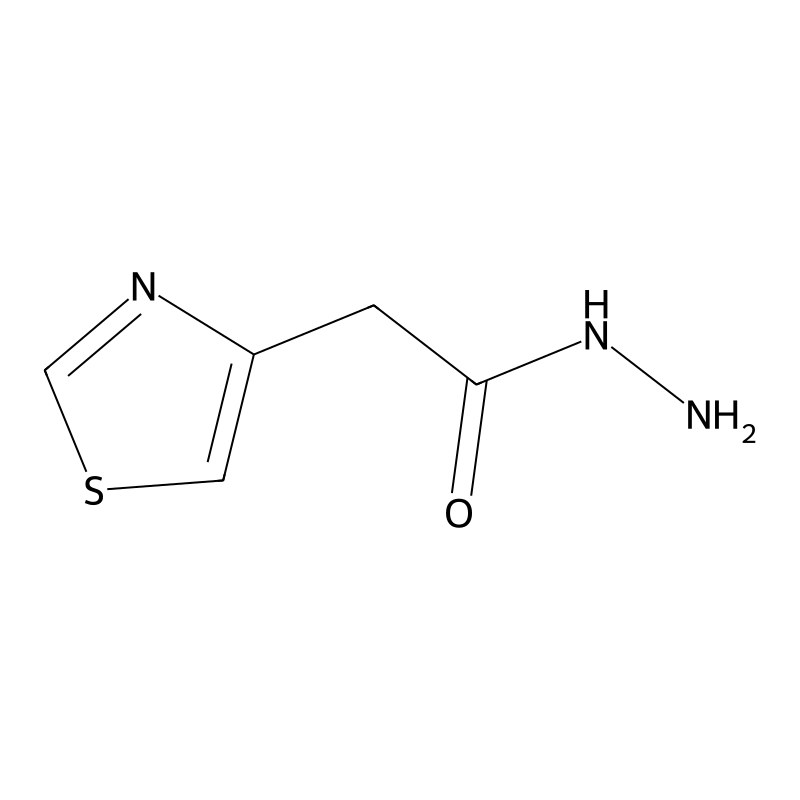

2-(1,3-thiazol-4-yl)acetohydrazide

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Here are some areas where thiazole and acetohydrazide containing molecules are being investigated:

Medicinal Chemistry

Due to the presence of the nitrogen and sulfur atoms, these molecules have potential applications in drug discovery. Researchers are exploring their possible antimicrobial, anticonvulsant, and anti-inflammatory properties [, ].

Crystallography

The arrangement of atoms in these molecules can be of interest for crystallographers studying molecular packing and crystal engineering [].

2-(1,3-thiazol-4-yl)acetohydrazide is an organic compound characterized by its thiazole ring and acetohydrazide functional group. The molecular formula for this compound is CHNOS, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The thiazole moiety contributes to its unique chemical properties, making it a versatile building block in organic synthesis. The structure has been confirmed through techniques such as X-ray crystallography, revealing a dihedral angle of approximately 80.96° between the acetohydrazide and thiazole components, suggesting a non-planar conformation influenced by steric interactions.

- Cyclocondensation Reactions: This compound readily undergoes cyclocondensation with carbon disulfide in the presence of a base, leading to the formation of 1,3,4-oxadiazole derivatives. This reaction highlights its ability to form new carbon-nitrogen and carbon-sulfur bonds.

- Nucleophilic Substitution: The acetohydrazide group can act as a nucleophile in substitution reactions, which allows for further derivatization of the molecule.

- Oxidation Reactions: Under certain conditions, it can also undergo oxidation reactions that modify its functional groups.

The biological activities of 2-(1,3-thiazol-4-yl)acetohydrazide and its derivatives have been the subject of various studies:

- Urease Inhibition: Some derivatives exhibit potent inhibitory effects against urease, an enzyme linked to several pathological conditions. This inhibition represents a potential therapeutic approach for treating associated diseases .

- Cytotoxicity: Certain synthesized derivatives have shown cytotoxic effects against various cancer cell lines, indicating potential applications in cancer therapy.

- Antioxidant Activity: Modifications of the compound have led to derivatives with antioxidant properties, which are crucial for protecting cells from oxidative stress.

The synthesis of 2-(1,3-thiazol-4-yl)acetohydrazide is typically achieved through a straightforward reaction involving ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate and hydrazine hydrate in methanol as the solvent. This process yields the desired product with good efficiency .

General Reaction Scheme:textEthyl 2-(2-amino-1,3-thiazol-4-yl)acetate + Hydrazine Hydrate → 2-(1,3-thiazol-4-yl)acetohydrazide

textEthyl 2-(2-amino-1,3-thiazol-4-yl)acetate + Hydrazine Hydrate → 2-(1,3-thiazol-4-yl)acetohydrazide

The primary applications of 2-(1,3-thiazol-4-yl)acetohydrazide include:

- Synthesis of Bi-Heterocycles: It serves as a building block for synthesizing more complex bi-heterocyclic systems that incorporate thiazole and oxadiazole rings.

- Drug Development: Given its biological activities, it is explored for potential therapeutic applications in treating conditions related to urease activity and cancer .

Research into the interaction mechanisms of 2-(1,3-thiazol-4-yl)acetohydrazide has revealed insights into its binding properties with various biological targets. For instance:

- Molecular Docking Studies: These studies have been conducted to understand how derivatives interact with urease at the molecular level. Such studies assist in optimizing these compounds for enhanced inhibitory activity against the enzyme .

Several compounds share structural features with 2-(1,3-thiazol-4-yl)acetohydrazide. Here are some similar compounds along with their unique characteristics:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 2-Amino-thiazole | Contains thiazole ring | Often used in biological assays |

| Acetohydrazide | Shares acetohydrazide functionality | More widely studied for general hydrazine properties |

| Thiosemicarbazone | Contains sulfur and nitrogen | Known for diverse biological activities |

| 5-Arylthiazole | Aryl substitution on thiazole | Exhibits distinct reactivity patterns |

These comparisons illustrate that while these compounds share certain structural elements with 2-(1,3-thiazol-4-yl)acetohydrazide, each has unique properties that may influence their reactivity and biological activity.